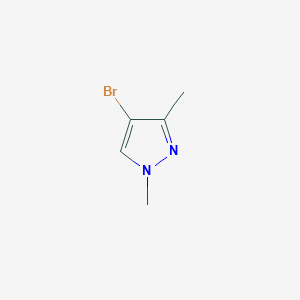

4-bromo-1,3-dimethyl-1H-pyrazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESOBPUTZLYSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504420 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-82-6 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identity in Research Contexts

IUPAC Name and Common Research Synonyms

The internationally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 4-bromo-1,3-dimethyl-1H-pyrazole. sigmaaldrich.com In research literature and chemical databases, it is also referred to by various synonyms. This ensures that the compound can be identified even when different naming conventions are used.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-bromo-1,3-dimethylpyrazole |

| 1H-Pyrazole, 4-bromo-1,3-dimethyl- |

CAS Registry Number

A crucial identifier for any chemical substance in research and commerce is its CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service. This number provides an unambiguous way to identify a chemical substance when there are many possible systematic, generic, proprietary, or trivial names.

| Identifier | Value |

| CAS Registry Number | 5775-82-6 |

Molecular Formula and Molecular Weight in Academic Studies

The molecular formula and molecular weight are fundamental data points in any chemical study, providing the elemental composition and the mass of one mole of the substance, respectively. These values are critical for stoichiometric calculations in chemical reactions and for the analysis of experimental results. The empirical formula for this compound is C5H7BrN2. sigmaaldrich.com

| Attribute | Value |

| Molecular Formula | C5H7BrN2 |

| Molecular Weight | 175.03 g/mol |

Synthesis and Synthetic Methodologies

Established Synthetic Routes to 4-Bromo-1,3-dimethyl-1H-pyrazole

The synthesis of this compound is most commonly accomplished through the direct halogenation of a corresponding pyrazole (B372694) derivative. This approach is favored for its efficiency and directness.

Halogenation of Pyrazole Derivatives

Halogenation, specifically bromination, of pyrazole rings typically occurs at the C-4 position due to the electronic properties of the heterocyclic ring. researchgate.net This selective substitution is a key step in the synthesis of various functionalized pyrazoles.

The direct bromination of 3,5-dimethylpyrazole (B48361) serves as a fundamental method for producing 4-bromo-3,5-dimethylpyrazole. sigmaaldrich.comnih.gov This intermediate is then methylated to yield the target compound, this compound. The reaction involves the electrophilic substitution of a hydrogen atom at the C-4 position of the pyrazole ring with a bromine atom.

Several brominating agents are effective for this transformation, with N-bromosuccinimide (NBS) and N-bromosaccharin being prominent examples. acs.orgbeilstein-archives.orgjmcs.org.mx

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.orgvaia.comorganic-chemistry.orgmasterorganicchemistry.com It is favored for its solid nature, which makes it easier and safer to handle compared to liquid bromine. masterorganicchemistry.com The reaction with NBS can proceed through a radical pathway or via acid catalysis. wikipedia.org

N-Bromosaccharin (NBSac): N-bromosaccharin is another effective brominating agent, noted for being a stable, solid compound that is often more reactive than NBS. researchgate.net It has been successfully employed in the one-pot synthesis of 4-bromopyrazole derivatives. jmcs.org.mxresearchgate.netjmcs.org.mxscielo.org.mx

The choice of brominating agent can be crucial for controlling the regioselectivity and yield of the reaction.

The conditions under which the bromination is carried out significantly impact the reaction's efficiency and selectivity.

Solvents: Carbon tetrachloride (CCl4) has been traditionally used as a solvent for NBS brominations, particularly in radical-initiated reactions. researchgate.netwikipedia.org However, due to its toxicity and environmental concerns, alternative solvents are often sought. Other solvents that have been explored include N,N-dimethylformamide (DMF) and water. beilstein-archives.orgresearchgate.net In some cases, solvent-free conditions have been developed, offering a more environmentally friendly approach. jmcs.org.mxresearchgate.netjmcs.org.mxscielo.org.mx

Catalysis: The use of a catalyst can enhance the rate and selectivity of the bromination. For instance, silica (B1680970) gel-supported sulfuric acid (H2SO4/SiO2) has been utilized as a heterogeneous catalyst in the one-pot synthesis of 4-bromopyrazoles under solvent-free conditions. jmcs.org.mxresearchgate.netjmcs.org.mxscielo.org.mx This method provides an efficient and environmentally benign protocol.

Table 1: Reagents and Conditions for the Bromination of Pyrazole Derivatives

| Reagent | Solvent | Catalyst | Reference |

| N-bromosuccinimide (NBS) | Carbon tetrachloride (CCl4) | Radical initiator (e.g., AIBN) | wikipedia.org |

| N-bromosuccinimide (NBS) | Water | None | researchgate.net |

| N-bromosaccharin (NBSac) | Solvent-free | H2SO4/SiO2 | jmcs.org.mxresearchgate.net |

| N-bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | None | beilstein-archives.orgresearchgate.net |

Cyclocondensation Reactions involving Brominated Precursors

An alternative strategy involves the use of brominated precursors in cyclocondensation reactions. This method builds the pyrazole ring with the bromine atom already incorporated into one of the starting materials. For example, a brominated 1,3-dicarbonyl compound can react with a hydrazine (B178648) to form the 4-bromopyrazole core. This approach is a cornerstone in the synthesis of a wide array of pyrazole derivatives. nih.govnih.govmdpi.com

One-Pot Regioselective Synthesis Strategies

To improve efficiency and reduce waste, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single process without isolating intermediates. A notable example is the one-pot reaction of 1,3-diketones with arylhydrazines, followed by in-situ bromination with N-bromosaccharin. jmcs.org.mxresearchgate.netjmcs.org.mxscielo.org.mx This approach, often carried out under solvent-free conditions with a solid acid catalyst, provides a direct and regioselective route to 4-bromopyrazole derivatives in high yields. jmcs.org.mxresearchgate.net More recent advancements include photocatalytic one-pot three-component reactions that also afford bromo-substituted pyrazoles with high regioselectivity. organic-chemistry.org

Advanced Synthetic Approaches and Innovations

Transition-Metal-Catalyzed Reactions for Pyrazole Functionalization

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. In pyrazole chemistry, these methods are often employed for the functionalization of the pyrazole core. While direct C-H functionalization is an emerging field, traditional cross-coupling reactions that utilize pre-functionalized substrates, such as halo-pyrazoles, remain a robust and widely used strategy. rsc.orgresearchgate.netnih.gov

The bromine atom in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. The C-Br bond can be activated by palladium, copper, or other transition metal catalysts to couple with a wide range of partners, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), alkenes (Heck coupling), and amines (Buchwald-Hartwig amination). These reactions provide powerful pathways for introducing molecular complexity and diversifying the pyrazole structure.

A pertinent example is the palladium-catalyzed cross-coupling of a related bromo-pyrazole derivative. In a documented synthesis, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was successfully coupled with acrolein diethyl acetal. researchgate.net This reaction demonstrates the utility of a bromo-substituent on the pyrazole ring as a handle for C-C bond formation, a strategy directly applicable to this compound. researchgate.net

Table 1: Example of Palladium-Catalyzed Cross-Coupling of a Bromo-Pyrazole

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|

Microwave-Assisted Synthesis in Pyrazole Chemistry

Microwave-assisted synthesis has emerged as a significant advancement in chemical synthesis, offering substantial benefits in terms of reaction speed, yield, and environmental friendliness. nih.gov By using microwave irradiation to rapidly heat reaction mixtures, syntheses that would typically take hours or days using conventional heating can often be completed in minutes. nih.govyoutube.com

This technology is well-suited for the synthesis of heterocyclic compounds like pyrazoles. The general approach involves sealing the reactants, such as a hydrazine and a suitable 1,3-dicarbonyl or equivalent precursor, in a microwave-safe vial with a solvent and exposing it to microwave irradiation. youtube.com This rapid, controlled heating accelerates the rate of reaction, often leading to cleaner products and higher yields. nih.gov

For instance, a solvent-free, microwave-assisted method has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with various pyrazoles. nih.gov In one case, 3,5-dimethylpyrazole was reacted with phenyl glycidyl ether under microwave irradiation at 120 °C, completing the reaction in just one minute and yielding the desired product in 51% yield after purification. nih.gov This highlights the dramatic reduction in reaction time and the efficiency of microwave-assisted techniques in pyrazole derivatization. nih.gov

Table 2: Example of Microwave-Assisted Derivatization of a Pyrazole

| Reactant 1 | Reactant 2 | Conditions | Time | Product | Yield | Reference |

|---|

Strategies for Derivatization from this compound

The bromine atom at the C4 position of this compound is the key to its synthetic utility, serving as a versatile functional handle for a multitude of chemical transformations. The primary strategy for its derivatization involves leveraging the C-Br bond as a site for transition-metal-catalyzed cross-coupling reactions.

As discussed previously, palladium-catalyzed reactions are particularly effective. The Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C4 position. This enables the construction of complex molecular architectures with tailored electronic and steric properties. A clear precedent for this strategy is the palladium-catalyzed reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with an alkene derivative, which proceeds in good yield, demonstrating the feasibility of forming new C-C bonds at the C4 position. researchgate.net

Beyond C-C bond formation, the Buchwald-Hartwig amination offers a route to synthesize 4-amino-pyrazole derivatives, which are valuable building blocks in medicinal chemistry. Furthermore, the bromine can be transformed into other functional groups. For example, metal-halogen exchange (e.g., with an organolithium reagent) would generate a nucleophilic pyrazolyl species that can react with various electrophiles to introduce a wide array of substituents. The compound also serves as a precursor for more complex derivatives, such as this compound-5-carboxylic acid, which has been synthesized and characterized. sigmaaldrich.com

Table 3: Illustrative Derivatization via Palladium-Catalyzed Cross-Coupling

| Starting Material | Reagent | Reaction Type | Key Transformation | Product Class | Reference |

|---|

Chemical Reactivity and Derivatization

Reactions at the Bromine Atom (C-4 Position)

The carbon-bromine bond at the C-4 position is a key site for functionalization. This is facilitated through several types of reactions, including halogen-metal exchange, transition-metal-catalyzed cross-coupling, and nucleophilic substitution.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This process is particularly useful for creating reactive intermediates that can then be treated with various electrophiles. In the context of bromo-substituted heterocycles, this reaction allows for the introduction of a wide range of functional groups.

The reaction typically involves treating the aryl halide with an organolithium reagent, like n-butyllithium or t-butyllithium, at low temperatures to form a lithiated species. wikipedia.orgtcnj.edu This intermediate can then react with electrophiles to introduce new substituents. For instance, quenching the lithiated pyrazole (B372694) with an appropriate electrophile can lead to the formation of vicinally disubstituted pyrazoles. rsc.org While this method is powerful, it can sometimes be challenging due to the need for cryogenic conditions to minimize side reactions. tcnj.edumdpi.com

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to facilitate bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. mdpi.comnih.gov This approach helps to avoid the issue of intermolecular quenching that can occur when using an alkyllithium reagent alone. nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions have become indispensable in medicinal chemistry and materials science for creating complex molecular architectures. acs.org For 4-bromo-1,3-dimethyl-1H-pyrazole, the bromine atom serves as an excellent handle for such transformations. acs.org

The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. rsc.orglibretexts.org This reaction is valued for the stability and low toxicity of the boronic acid and ester reagents. rsc.org

In the case of bromopyrazoles, Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or styryl groups at the C-4 position. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as one derived from XPhos, and a base. rsc.orgnih.gov The choice of catalyst and reaction conditions can be crucial, especially when dealing with substrates that have other sensitive functional groups. nih.govnih.gov For example, the use of specific precatalysts can allow the reaction to proceed under mild conditions and achieve high yields. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | 4-Aryl-3,5-dinitro-1H-pyrazole | |||

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane | C3-arylated product | Low |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Dioxane | C3-arylated product | 67-89 |

This table presents data on Suzuki-Miyaura cross-coupling reactions of various bromopyrazole derivatives, illustrating the types of reactants, catalysts, and conditions used, along with the resulting products and yields.

The Sonogashira cross-coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgyoutube.com

For bromopyrazoles, the Sonogashira reaction allows for the introduction of alkyne functionalities. This is particularly useful for synthesizing precursors for more complex heterocyclic systems, such as 1,2,3-triazoles. researchgate.net The reaction conditions, including the choice of catalyst, ligand, and solvent, can be optimized to achieve high yields. researchgate.net For instance, the use of XPhos as a ligand has been shown to be effective in copper-free Sonogashira reactions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)2 | XPhos | 4-alkynyl-pyrazole derivative | |||

| 1-Aryl-3-CF3-4-iodopyrazole | Phenylacetylene | 4-Phenylethynyl-3-CF3-pyrazole | High |

This table summarizes the conditions and outcomes of Sonogashira cross-coupling reactions involving substituted bromopyrazoles, highlighting the versatility of this method for introducing alkyne groups.

The bromine atom on the pyrazole ring can also be displaced by nucleophiles. While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, reactions can be facilitated by the electronic nature of the pyrazole ring. The pyrazole ring itself is considered electron-rich, which can influence the reactivity of the C-Br bond. nih.gov

In some cases, the bromine at the C-4 position can be substituted by various nucleophiles, although this is less common than cross-coupling reactions. The success of such reactions often depends on the specific nucleophile and the reaction conditions employed.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactions at the Pyrazole Nitrogen Atoms (N-1)

The pyrazole ring contains two nitrogen atoms, and the N-1 position is a common site for substitution reactions. The nature of the substituent at the N-1 position can significantly influence the reactivity of the entire pyrazole ring system.

For instance, N-substituted pyrazoles can be synthesized directly from primary amines and a 1,3-dicarbonyl compound. acs.org The choice of the N-substituent is crucial as it can direct further functionalization of the pyrazole ring. For example, an N-phenylsulfonyl protecting group can be used to direct lithiation to the C-5 position of a 4-bromopyrazole, allowing for selective functionalization at that site. rsc.org Subsequently, the protecting group can be removed to yield the desired substituted pyrazole. rsc.org

Furthermore, the N-1 position can be alkylated using various alkylating agents. For example, 3,5-dimethyl-1H-pyrazole can be methylated at the N-1 position using methyl iodide in the presence of a base like potassium tert-butoxide. nih.gov

N-Alkylation Strategies

N-alkyl pyrazoles are significant heterocyclic compounds in the fields of organic and medicinal chemistry due to their wide range of biological activities. mdpi.com A novel method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This approach provides an alternative to traditional methods that often require strong bases or high temperatures. semanticscholar.org

The reaction of pyrazoles with various trichloroacetimidates, such as benzylic, phenethyl, and benzhydryl trichloroacetimidates, yields N-alkyl pyrazole products in moderate to good yields. mdpi.com For unsymmetrical pyrazoles, this method can result in a mixture of two regioisomers, with steric hindrance being the primary factor controlling which isomer is predominantly formed. mdpi.comsemanticscholar.org

For instance, the reaction of 4-chloropyrazole with different trichloroacetimidate electrophiles has been studied to optimize reaction conditions. The use of camphorsulfonic acid as a catalyst has proven effective. semanticscholar.org This strategy facilitates the synthesis of a variety of N-alkyl pyrazoles that are present in many medicinally relevant structures. mdpi.com

A related strategy involves the bromo-directed N-2 alkylation of NH-1,2,3-triazoles. The presence of a bromine atom can be used to direct the alkylation to a specific nitrogen atom, a principle that can be conceptually extended to pyrazole systems. organic-chemistry.org

Formation of Thiazoline (B8809763) Derivatives via N-Allylthiocarbamides

The synthesis of thiazoline derivatives from pyrazole precursors is an area of interest due to the pharmacological importance of thiazolines and thiazoles. nih.gov One approach involves the use of N-allylthiocarbamides derived from a pyrazole core.

The initial step is the synthesis of an allylthiourea (B1665245) derivative from 4-bromo-3,5-dimethylpyrazole. This is achieved by reacting the pyrazole with allyl isothiocyanate. mdpi.com This reaction requires heating to 50°C and proceeds to a 71% yield of the N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide. mdpi.com

However, the direct cyclization of this N-allylthiocarbamide under acidic conditions (hydrochloric acid) did not yield the expected thiazoline derivative. Instead, the starting 4-bromo-3,5-dimethylpyrazole was recovered, likely due to hydrolysis of the C-N bond between the pyrazole ring and the thioamide fragment. mdpi.com

An alternative and successful method to obtain 1,3-thiazoline pyrazole derivatives involves a different synthetic route, which resulted in stable, white crystalline bromomethyl 1,3-thiazoline derivatives of 3,5-dimethylpyrazole (B48361) and 4-bromo-3,5-dimethylpyrazole. mdpi.com

Reactions at Methyl Groups (C-3 and C-5)

The methyl groups at the C-3 and C-5 positions of the pyrazole ring are also sites for further chemical modification.

Functionalization of Methyl Substituents

While direct functionalization of the methyl groups of this compound is not extensively detailed in the provided context, the broader chemistry of pyrazoles suggests that these groups can be involved in various transformations. For example, formylation of 3,5-dimethyl-1H-pyrazoles at the 4-position is a known reaction, which indicates the reactivity of the pyrazole ring itself. researchgate.net

The synthesis of various pyrazole derivatives often involves building the pyrazole ring with pre-functionalized components. However, direct C-H functionalization of the pyrazole ring and its substituents is an advancing field, often employing transition-metal catalysis to introduce new C-C and C-heteroatom bonds. rsc.org This suggests potential pathways for the functionalization of the methyl groups on the this compound core.

Formation of Fused Heterocyclic Systems

The this compound scaffold can be elaborated into more complex fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. chim.it

Synthesis of Pyrazolo[3,4-c]pyrazoles from Pyrazole Carbaldehyde Precursors

Pyrazole-4-carbaldehydes are versatile precursors for the synthesis of a variety of fused pyrazole systems. semanticscholar.org For instance, the treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid at reflux leads to the formation of a 1,6-dihydropyrazolo[3,4-c]pyrazole derivative. semanticscholar.org

The following table summarizes the synthesis of pyrazolo[3,4-c]pyrazoles from a pyrazole carbaldehyde precursor:

| Starting Material | Reagents | Conditions | Product |

| 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate, Acetic acid | Ethanol, Reflux | 1-phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole |

| 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate, Iodine | Room Temperature | 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine |

Formation of Pyrrole–Pyrazole Hybrids

The synthesis of pyrrole-pyrazole hybrids represents another important derivatization pathway. Pyrrolo[2,3-c]pyrazole derivatives can be synthesized by heating 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with ethyl azidoacetate in ethanol, followed by heating in toluene. semanticscholar.org

A different approach to hybrid systems involves the creation of pyrrole-linked 1,3,4-oxadiazole (B1194373) hybrids. This can be achieved through a two-step tandem protocol where a benzohydrazide (B10538) derivative is first condensed with an appropriate aldehyde to form an N-(benzoylhydrazone), which is then further reacted. researchgate.net

Integration into Thiazole (B1198619) Heterocyclesglobalresearchonline.net

The integration of the this compound scaffold into thiazole-containing molecules is a subject of interest for the development of novel compounds with potential applications in medicinal chemistry and material science. While direct, documented methods for the cyclization of this compound into a thiazole ring are not extensively reported in the literature, the reactivity of closely related pyrazole analogues provides significant insight into potential synthetic strategies. The primary approaches considered for such transformations involve multi-step sequences, often leveraging the principles of well-established reactions like the Hantzsch thiazole synthesis.

Research Findings

Research into the synthesis of pyrazole-thiazole hybrids has largely focused on isomers such as 4-bromo-3,5-dimethyl-1H-pyrazole. These studies offer a valuable model for the potential reactivity of the 1,3-dimethyl isomer. In one such study, 4-bromo-3,5-dimethyl-1H-pyrazole was used as a starting material for the synthesis of N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide. nih.gov This was achieved by reacting the bromo-dimethylpyrazole with allyl isothiocyanate. The resulting pyrazolyl-thiourea derivative is a key intermediate, as the thiourea (B124793) moiety contains the necessary sulfur and nitrogen atoms for the formation of a thiazole ring.

However, the subsequent acid-catalyzed cyclization of this intermediate to form a thiazole ring proved challenging. Instead of the expected thiazole derivative, the reaction led to the hydrolysis of the carbothioamide, reverting back to the starting 4-bromo-3,5-dimethylpyrazole. nih.gov This outcome highlights the lability of the pyrazolyl-thiourea linkage under certain acidic conditions.

A successful, alternative approach for the synthesis of a related heterocyclic system, the 1,3-thiazoline ring, was achieved in a one-step reaction. The interaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 1,2-dibromo-3-isothiocyanatopropane under mild conditions yielded the corresponding 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole. nih.gov This demonstrates that with the appropriate reagents, the pyrazole nucleus can be successfully incorporated into sulfur- and nitrogen-containing heterocycles.

The most common and versatile method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. nih.gov For this compound to be utilized in a Hantzsch-type synthesis, it would first need to be converted into either a pyrazolyl-thioamide or a pyrazolyl-α-haloketone. For instance, a hypothetical route could involve the synthesis of a thioamide derivative of 1,3-dimethyl-1H-pyrazole, which could then be reacted with an appropriate α-haloketone to yield the desired pyrazolyl-thiazole.

The following table summarizes the experimental conditions and outcomes for the reactions involving the analogous 4-bromo-3,5-dimethyl-1H-pyrazole, which can serve as a reference for potential synthetic routes for the 1,3-dimethyl isomer.

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-bromo-3,5-dimethylpyrazole | Allyl isothiocyanate | 2-Propanol | 50 °C, 6 h | N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | 71 | nih.gov |

| N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | Hydrochloric acid | - | Ampoule cyclization | 4-bromo-3,5-dimethylpyrazole (via hydrolysis) | - | nih.gov |

| 3,5-dimethylpyrazole | 1,2-dibromo-3-isothiocyanatopropane | - | Mild conditions | 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | - | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of heteroatoms like nitrogen.

The proton NMR (¹H NMR) spectrum of 4-bromo-1,3-dimethyl-1H-pyrazole is characterized by its simplicity, which directly reflects the molecular structure. The spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the N1-methyl group, the C3-methyl group, and the C5-proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-5 | ~7.4 - 7.6 | Singlet (s) | 1H | N/A |

| N1-CH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | N/A |

| C3-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments.

The spectrum includes three signals for the pyrazole (B372694) ring carbons (C3, C4, and C5) and two for the methyl carbons (N1-CH₃ and C3-CH₃). The carbon atom directly attached to the bromine, C4, experiences a "heavy atom effect," which causes its signal to shift upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone. stackexchange.com The chemical shifts of C3 and C5 are influenced by their position in the heterocyclic ring and their proximity to the nitrogen atoms and substituents. The C3 carbon, being attached to a methyl group and positioned between two nitrogen atoms, will have a distinct shift from the C5 carbon, which is adjacent to the N1-methyl group. The two methyl carbons also exhibit different chemical shifts due to their different points of attachment (N1 vs. C3).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~148 - 152 |

| C5 | ~128 - 132 |

| C4 | ~95 - 100 |

| N1-CH₃ | ~35 - 38 |

| C3-CH₃ | ~12 - 15 |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms in a molecule. In this compound, the two nitrogen atoms, N1 and N2, are in chemically distinct environments and are therefore expected to show two separate resonances in the ¹⁵N NMR spectrum.

N1 is a tertiary amine-like, or "pyrrole-type," nitrogen, substituted with a methyl group and part of the delocalized π-system. N2 is an imine-like, or "pyridine-type," nitrogen. The differing degrees of shielding and electronic character result in distinct chemical shifts. Studies on pyrazoles have shown that the chemical shifts of the nitrogen atoms are sensitive to substitution and the electronic nature of the ring. acs.orgresearchgate.net For N-methylated pyrazoles, the N1 signal typically appears at a different chemical shift compared to the N2 signal, allowing for their unambiguous assignment.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would be very simple, showing no cross-peaks. This is because the single ring proton (H-5) and the two methyl groups are all isolated spin systems with no vicinal or geminal proton neighbors to couple with. This lack of correlation is itself a confirmation of the substitution pattern.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is particularly crucial as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. sdsu.eduyoutube.com For this compound, HMBC would provide definitive structural proof by showing key correlations:

A correlation between the N1-methyl protons and the C5 and C3 carbons of the pyrazole ring. rsc.orgnih.gov

A correlation between the C3-methyl protons and the C3 and C4 carbons.

A correlation between the H-5 proton and the C4 and C3 carbons, as well as the N1-methyl carbon.

These correlations would unambiguously confirm the placement of the bromine atom at C4 and the methyl groups at N1 and C3.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups and vibrational modes within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrations include:

C-H Stretching : Aromatic C-H stretching from the H-5 proton typically appears just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the two methyl groups are observed in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq

Ring Stretching : The pyrazole ring exhibits C=C and C=N stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Methyl Bending : Asymmetric and symmetric bending (deformation) vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. amazonaws.com

C-Br Stretching : The vibration corresponding to the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹, providing direct evidence for the presence of the bromine substituent. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| Pyrazole Ring Stretch (C=N, C=C) | 1400 - 1600 |

| Methyl Bending (CH₃) | 1375 - 1465 |

| C-Br Stretch | 515 - 690 |

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Identification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

For this compound (molecular formula C₅H₇BrN₂), the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of signals of nearly equal intensity, separated by two mass units (M⁺ and M+2). libretexts.org This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of pyrazoles is a complex process that can involve cleavage of the substituents and the ring itself. gbiosciences.comresearchgate.net Common fragmentation pathways for this compound would likely include:

Loss of a bromine radical : [M - Br]⁺

Loss of a methyl radical : [M - CH₃]⁺

Cleavage of the pyrazole ring : This can lead to the loss of molecules like hydrogen cyanide (HCN) or nitrogen (N₂), resulting in various smaller charged fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₅H₇⁷⁹BrN₂]⁺ / [C₅H₇⁸¹BrN₂]⁺ | Molecular Ion (M⁺ / M+2) | 174 / 176 |

| [C₅H₇N₂]⁺ | Loss of Br | 95 |

| [C₄H₄BrN₂]⁺ | Loss of CH₃ | 159 / 161 |

| [C₄H₄N]⁺ | Loss of Br and HCN | 68 |

X-ray Crystallography and Solid-State Structure

No published data are available for the X-ray crystallographic analysis of this compound.

Crystal System and Space Group Determination

Information regarding the crystal system and space group for this compound has not been determined or reported.

Unit Cell Parameters and Volume

The unit cell parameters (a, b, c, α, β, γ) and volume for this compound are unknown as no crystallographic studies have been published.

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the molecular conformation and intermolecular interactions in the solid state is not possible without X-ray diffraction data. Unlike 4-bromopyrazole, this compound cannot act as a hydrogen bond donor due to the methylation of the N1 nitrogen. sigmaaldrich.com Its intermolecular interactions would likely be governed by weaker forces such as dipole-dipole interactions and potential C-H···N or C-H···Br hydrogen bonds, as well as halogen bonding involving the bromine atom.

Tautomeric Preferences in the Solid State as Revealed by X-ray Data

The issue of annular tautomerism is not applicable to this compound. The presence of methyl groups on both nitrogen-adjacent ring atoms (N1) and a carbon atom (C3) prevents the migration of a proton between the nitrogen atoms, thus locking the molecule into a single tautomeric form.

Raman Spectroscopy

No Raman spectroscopic data for this compound has been found in the reviewed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to study the electronic structure, reactivity, and spectroscopic properties of pyrazole (B372694) derivatives. unar.ac.idnih.gov

Annular tautomerism, the migration of a proton between the two ring nitrogen atoms, is a characteristic feature of N-unsubstituted pyrazoles. However, in the case of 4-bromo-1,3-dimethyl-1H-pyrazole, both nitrogen atoms of the pyrazole ring are substituted with methyl groups. This permanent substitution means that proton migration between the ring nitrogens is not possible. Consequently, this compound exists as a single, fixed tautomeric form, and the study of tautomeric predominance is not applicable to this specific molecule.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for the ab-initio calculation of nuclear magnetic resonance (NMR) chemical shifts. fu-berlin.dersc.orgresearchgate.net This approach allows for the prediction of ¹H and ¹³C NMR spectra, which can aid in structure verification and the assignment of experimental signals. modgraph.co.uk

The accuracy of GIAO calculations is highly dependent on the choice of the DFT functional and the basis set. nih.gov Studies on similar pyrazole-containing molecules have systematically evaluated various combinations to determine the most reliable methods for predicting chemical shifts. nih.gov For instance, research on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine showed that functionals like B97D and TPSSTPSS, coupled with the TZVP basis set, provide high accuracy for ¹H-NMR predictions. nih.gov Such methodologies can be directly applied to this compound to compute its theoretical NMR spectrum.

Table 1: Overview of DFT Functionals for NMR Chemical Shift Calculation of Pyrazole Derivatives This table illustrates various DFT functionals and their typical performance in calculating NMR chemical shifts for pyrazole-related compounds, as a reference for potential studies on this compound.

| DFT Functional | Basis Set Example | Typical Application/Observation | Reference |

| B3LYP | 6-311+G(2d,p) | Commonly used for geometry optimization prior to GIAO calculations. | nih.gov |

| M06-2X | 6-311+G(2d,p) | Used for geometry optimization, but found to be less accurate for shift prediction in some pyrazoles. | nih.gov |

| B97D | TZVP | Found to be one of the most accurate functionals for predicting ¹H-NMR chemical shifts in a substituted pyrazole. | nih.gov |

| TPSSTPSS | TZVP | Demonstrated high accuracy for ¹H-NMR chemical shift predictions. | nih.gov |

| GIAO/DFT | Various | A general and popular method for calculating absolute shieldings to derive chemical shifts for pyrazoles and imidazoles. fu-berlin.deresearchgate.net | fu-berlin.deresearchgate.net |

The pyrazole ring is an aromatic system and is therefore planar. For this compound, the main conformational flexibility arises from the rotation of the two methyl groups attached to the nitrogen (N1) and carbon (C3) atoms. Due to the small size of the methyl groups, the rotational barriers are expected to be low, leading to a relatively simple potential energy surface without distinct, stable conformers that could be isolated at room temperature. DFT calculations can be used to precisely map this energy landscape, confirming the planarity of the ring and quantifying the rotational barriers of the methyl substituents.

DFT calculations are the first step in performing molecular docking simulations. By optimizing the geometry of this compound, a precise, low-energy 3D structure is obtained. This structure is essential for studying how the molecule might interact with biological targets like proteins. biointerfaceresearch.com Docking simulations place this optimized ligand structure into the active site of a target protein to predict its binding orientation, affinity, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. nih.govresearchgate.net The bromine atom on the pyrazole ring can potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons. A higher chemical potential suggests better nucleophilic character.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This allows molecules to be classified as strong, moderate, or marginal electrophiles. mdpi.com

Global Nucleophilicity (N): Measures the electron-donating capability of a molecule. mdpi.com

Fukui Functions and Parr Functions: Identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.comfrontiersin.org

Table 2: Key Conceptual DFT Reactivity Descriptors and Their Significance This table defines important reactivity descriptors that could be calculated for this compound to predict its chemical behavior.

| Descriptor | Formula | Significance | Reference |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; relates to electronegativity. | nih.govmdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures resistance to charge transfer; indicates molecular stability. | nih.govmdpi.com |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Classifies the molecule as an electron acceptor (electrophile). | nih.govmdpi.com |

| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Classifies the molecule as an electron donor (nucleophile), often referenced against a standard like tetracyanoethylene (B109619) (TCE). | mdpi.com |

| Fukui/Parr Functions | Varies | Identifies the most reactive atomic sites for electrophilic and nucleophilic attacks. | mdpi.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govnih.gov This method is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govnih.gov

The process involves placing the DFT-optimized 3D structure of the ligand into the active site of a protein. A scoring function then calculates the binding energy, which estimates the binding affinity. nih.gov The results reveal the most probable binding pose and the key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the active site. biointerfaceresearch.comnih.gov Pyrazole derivatives are known to be effective ligands for various protein targets, including kinases and carbonic anhydrases. nih.govnih.gov Docking studies of this compound against a panel of cancer-related proteins, for example, could reveal its potential as an anticancer agent by identifying promising ligand-target interactions. nih.gov

Table 3: Example of Molecular Docking Results for Pyrazole Derivatives with Protein Targets This table presents data from a study on different pyrazole derivatives to illustrate the typical outputs of a molecular docking analysis, such as binding energy and inhibition constants, which could be similarly generated for this compound.

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant, Ki (µM) | Interacting Residues | Reference |

| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 | 0.05 | Cys 919, Asp 1046 | nih.gov |

| Pyrazole Derivative 1d | Aurora A (2W1G) | -8.57 | 0.52 | Not Specified | nih.gov |

| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 | 0.03 | Not Specified | nih.gov |

| Pyrazole-carboxamide 6a | hCA I | Not Specified | 0.063 | Zn²⁺ ion | nih.gov |

| Pyrazole-carboxamide 6b | hCA II | Not Specified | 0.007 | Zn²⁺ ion | nih.gov |

In Silico Pharmacokinetics and ADMET Predictions

While comprehensive, experimentally validated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound are not extensively detailed in published literature, computational tools allow for the prediction of these crucial pharmacokinetic parameters. These in silico methods utilize a compound's structure to forecast its properties, helping to identify potential liabilities before advancing to more resource-intensive testing.

For pyrazole derivatives, in silico studies are commonly employed to predict key drug-like properties. allsubjectjournal.comresearchgate.net Analyses often involve calculating parameters such as lipophilicity (Log P), water solubility, human intestinal absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoforms. researchgate.net For instance, the predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, for this compound is 1.3, suggesting moderate lipophilicity. uni.lu

General in silico assessments for related pyrazole compounds often evaluate their adherence to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to estimate oral bioavailability. allsubjectjournal.com Toxicity predictions are also a critical component, forecasting potential issues like mutagenicity or carcinogenicity based on structural alerts. mdpi.com Although specific ADMET data for this compound is scarce, the table below includes the limited available predicted information.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Significance | Reference |

| XlogP | 1.3 | A measure of lipophilicity, influencing absorption and distribution. | uni.lu |

| Monoisotopic Mass | 173.97926 Da | The exact mass of the molecule with the most abundant isotopes. | uni.lu |

Note: This table is based on limited available data. A full ADMET profile requires more extensive computational analysis.

Quantum Chemical Descriptors for Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. nih.govkfupm.edu.sa These methods can determine a variety of chemical descriptors that provide insight into a molecule's stability and reaction tendencies. For pyrazole derivatives, DFT studies are used to analyze the distribution of electron density and the energies of frontier molecular orbitals. nih.govresearchgate.net

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Other important descriptors derived from these calculations include:

Global Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally more stable. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

While a specific, published DFT study providing these quantum chemical descriptors for this compound is not available, the table below outlines the types of descriptors commonly calculated for related pyrazole compounds to analyze their reactivity.

Table 2: Common Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Symbol | Significance in Reactivity Analysis |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability; a smaller gap implies higher reactivity. |

| Global Hardness | η | Measures resistance to electronic transfer; harder molecules are less reactive. |

| Electronegativity | χ | Describes the ability to attract electrons in a chemical bond. |

| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |

Note: The values for these descriptors have not been specifically published for this compound. This table represents the standard theoretical parameters used in the analysis of related pyrazole compounds. nih.govnih.gov

Applications in Medicinal Chemistry and Biological Activity

Pyrazole (B372694) Scaffold as a Pharmacologically Important Moiety

The pyrazole ring is a five-membered heterocyclic structure that has become a cornerstone in medicinal chemistry and drug development. mdpi.comnih.gov Considered a "privileged structure," its synthetic accessibility, favorable drug-like properties, and ability to act as a versatile bioisosteric replacement make it a highly attractive framework for designing new therapeutic agents. mdpi.com The significance of this scaffold is underscored by its presence in a variety of commercialized drugs with diverse therapeutic applications, including the potent anti-inflammatory celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant. nih.govmdpi.com

The unique chemical nature of the pyrazole ring, with its electron-rich nitrogen atoms, allows for extensive chemical modifications. researchgate.netnih.gov This adaptability enables chemists to fine-tune the structure to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, pyrazole derivatives have been extensively investigated and are recognized for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer agents. nih.govmdpi.comjocpr.com

Antimicrobial Activities

The pyrazole scaffold is a key component in the development of new antimicrobial agents, showing promise in combating a range of pathogenic microorganisms.

Antibacterial Properties

Pyrazole derivatives have demonstrated notable antibacterial activity. jocpr.comnih.gov For instance, certain novel pyrazole analogues have shown high efficacy against both Gram-negative and Gram-positive bacteria. In one study, a synthesized pyrazole derivative exhibited exceptional antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another compound from the same series was highly active against Streptococcus epidermidis, also with an MIC of 0.25 μg/mL, which is comparable to the standard antibiotic Ciprofloxacin. nih.gov Further research has identified pyrazole-4-carboxamide derivatives with broad-spectrum, albeit moderate, direct-acting antibacterial activity. nih.gov Additionally, some 3,5-dimethyl azopyrazole derivatives have shown moderate antimicrobial activity when compared to ciprofloxacin. jocpr.com

Antifungal Properties, including against C. albicans

The antifungal potential of pyrazole derivatives is well-documented, with specific activity against opportunistic pathogens like Candida albicans. jocpr.comnih.gov C. albicans is a major cause of nosocomial fungal infections, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. nih.gov

Synthesized dimethyl-4-bromo-1-(4-substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues were tested for their inhibitory activity against C. albicans. Several of these derivatives demonstrated high minimum inhibitory concentrations (MICs), with some showing efficacy at 0.4 µg/mL. nih.gov In other studies, newly synthesized pyrazole derivatives showed pronounced effects against C. albicans. biointerfaceresearch.com For example, one pyrazole compound was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Hydrazone derivatives of pyrazole have also displayed remarkable antifungal activity, with MIC values against various fungi, including C. albicans, ranging from 2.9 to 7.8 µg/mL, which is lower than the standard drug clotrimazole. nih.gov

Table 1: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate derivatives | C. albicans | 0.4 µg/mL | nih.gov |

| Pyrazole Derivative | Aspergillus niger | 1 µg/mL | nih.gov |

| Hydrazone Derivative (21a) | Various Fungi | 2.9–7.8 µg/mL | nih.gov |

Antiviral Potential

The pyrazole nucleus is a key structural component in compounds with significant antiviral properties. jocpr.com Derivatives of pyrazole have been investigated as potential agents against a variety of viruses, including coronaviruses. rsc.orgrsc.org For instance, hydroxyquinoline-pyrazole candidates have shown promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds demonstrated an ability to inhibit viral replication, prevent the virus from attaching to host cells, and exert a virucidal effect. rsc.org

Pyranopyrazole derivatives have also been identified as potent inhibitors of human coronavirus 229E (HCoV-229E). mdpi.com One particular compound from this series exhibited a high selectivity index of 12.6, indicating significant inhibitory capacity against the virus. mdpi.com This same compound also showed an 84.5% inhibition of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. mdpi.com Other research has focused on pyrazole derivatives targeting the Newcastle disease virus (NDV), a major threat to the poultry industry, with some compounds providing up to 100% protection. nih.gov

Anti-inflammatory and Analgesic Activities

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic (pain-relieving) properties. jocpr.comnih.govnih.govresearchgate.net The well-known NSAID Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the scaffold's importance in this therapeutic area. nih.gov

Research has shown that newly synthesized pyrazole analogues can exhibit significant anti-inflammatory effects. One study found that the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide displayed better anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. nih.gov The mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. nih.govmdpi.com

In addition to anti-inflammatory action, many pyrazole derivatives also possess analgesic properties. jocpr.comnih.govresearchgate.netzsmu.edu.ua A novel pyrazole derivative, FR140423, demonstrated potent anti-hyperalgesic effects in an inflammation-induced pain model, proving to be five times more potent than indomethacin. nih.gov Uniquely, this compound also showed analgesic effects in non-inflamed models, an effect that was blocked by an opioid antagonist, suggesting a complex mechanism of action that may involve the opioid system. nih.gov The fusion of a thiophene (B33073) ring with the pyrazole scaffold has also been explored to create potent anti-inflammatory and analgesic agents. nih.gov

Anticancer and Antitumor Activities

The pyrazole scaffold is a critical element in the design of modern anticancer therapies. mdpi.comnih.gov It forms the fundamental framework for numerous protein kinase inhibitors (PKIs), a major class of targeted cancer drugs. mdpi.comnih.gov In fact, 8 of the 74 small molecule PKIs approved by the US FDA contain a pyrazole ring, including Crizotinib, Encorafenib, and Ruxolitinib. mdpi.com These drugs target key signaling pathways involved in cancer cell growth and survival by inhibiting enzymes like Aurora kinases, B-raf, and JAK. mdpi.comnih.gov

Derivatives of 4-bromo-1H-pyrazole have been specifically investigated for their antitumor potential. A pyrazolylthiourea derivative, N-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide, showed very good anti-proliferative effects in the NCI-60 human cancer cell line screen, completely inhibiting the growth of HCT-116 colon cancer cells at a 10 µM concentration. researchgate.net Another study described a novel pyrazole derivative, PCW-1001, which induced apoptosis (programmed cell death) in several breast cancer cell lines and regulated genes involved in the DNA damage response, suggesting its potential as a radiosensitizer to enhance the effects of radiation therapy. frontiersin.org Furthermore, a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) exhibited a fivefold improvement in potency against human cervical cancer (HeLa) cells compared to curcumin itself. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| N-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | HCT-116 (Colon) | Complete growth inhibition at 10 µM | researchgate.net |

| PCW-1001 | Breast Cancer Cells | Induced apoptosis and regulated DNA damage response genes | frontiersin.org |

| 4-bromo-4'-chloro pyrazoline analog of curcumin | HeLa (Cervical) | IC50 of 8.7 µg/mL (fivefold more potent than curcumin) | nih.gov |

| N′-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | Various | Median GI50 of 3.79 µM in NCI-60 panel | jst.go.jp |

Antitubercular Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antitubercular agents. While specific studies on the antitubercular activity of 4-bromo-1,3-dimethyl-1H-pyrazole are not extensively detailed in currently available literature, the broader class of pyrazole derivatives has shown significant promise in combating Mycobacterium tuberculosis. Research has demonstrated that various substituted pyrazoles exhibit potent antitubercular properties. For instance, a series of 1,3-diaryl-4-substituted pyrazoles were evaluated for their activity against M. tuberculosis, with some compounds showing inhibitory concentrations (IC90) of less than or equal to 10 μM. sigmaaldrich.com The inclusion of a bromine atom on the pyrazole ring is a common strategy in medicinal chemistry to enhance biological activity, suggesting that this compound could serve as a valuable starting point for the synthesis of novel antitubercular drugs. Further investigation into the specific efficacy of this compound and its derivatives against M. tuberculosis is warranted.

Enzyme Inhibition

Arylamine N-acetyltransferase, Cholinesterase, and Protein Glycation

The ability of this compound and its derivatives to inhibit various enzymes is a key area of research. One notable example is the use of this compound hydrobromide as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and protein tyrosine phosphatase 1A (PTP1A). researchgate.net Inhibition of these enzymes leads to an increase in cellular levels of cyclic AMP, a crucial second messenger involved in numerous physiological processes. researchgate.net

While direct studies on the inhibition of arylamine N-acetyltransferase and protein glycation by this compound are limited, the general class of pyrazole derivatives has been investigated for these activities. The structural features of pyrazoles make them attractive candidates for designing enzyme inhibitors.

Antioxidant Properties

Many pyrazole derivatives have been recognized for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. oaijse.com Studies on various 1,3-diaryl-1H-pyrazole-4-carbaldehydes have demonstrated their ability to act as antioxidants. oaijse.comresearchgate.net The presence of a bromine atom in the structure of this compound could influence its antioxidant potential, a hypothesis that invites further empirical validation through specific antioxidant assays.

Ligand in Biochemical Assays

This compound hydrobromide has been utilized as a valuable tool in biochemical research. researchgate.net It serves as a ligand to investigate the function of various receptors and ion channels. researchgate.net Its inhibitory action on protein tyrosine phosphatases PTP1B and PTP1A highlights its utility in studying signaling pathways. researchgate.net Furthermore, this compound has been shown to activate potassium channels, which may contribute to its observed cytotoxic effects on cancer cells. researchgate.net The ability to modulate the activity of such fundamental cellular components makes it a significant ligand for biochemical and pharmacological studies.

Derivatives as Building Blocks for Biologically Active Molecules

The chemical structure of this compound makes it an excellent building block for the synthesis of more complex, biologically active molecules. The bromine atom at the 4-position provides a reactive site for various chemical modifications, allowing for the introduction of different functional groups and the construction of diverse molecular architectures. Numerous studies have reported the synthesis of novel pyrazole derivatives with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, starting from simpler pyrazole precursors. acs.orgjst.go.jpmdpi.comnih.gov For instance, the synthesis of pyrazole-4-sulfonamide derivatives has been explored for their potential antiproliferative activity. acs.org The versatility of the pyrazole scaffold, combined with the reactivity of the bromo-substituent, positions this compound as a key intermediate in the development of new therapeutic agents.

Applications in Materials Science

Precursors for Semiconducting Materials

Organic Conductors

The development of organic conductors is a significant area of materials science, and pyrazole (B372694) derivatives have been generally explored for their potential in creating conductive polymers. The ability of the pyrazole ring to participate in extended π-conjugated systems is a key feature for this application. The bromine atom on 4-bromo-1,3-dimethyl-1H-pyrazole can serve as a reactive site for polymerization reactions, potentially leading to materials with interesting conductive properties. Nevertheless, specific studies detailing the synthesis and conductivity measurements of organic conductors based on this compound are not prominently featured in the available scientific literature.

Ligand Chemistry in Coordination Compounds

The field of coordination chemistry has seen significant use of pyrazole-based ligands to form a wide array of metal complexes with diverse geometries and nuclearities. uminho.pt The nitrogen atoms in the pyrazole ring act as donor sites, allowing them to coordinate with various metal ions. uminho.pt The compound this compound and its derivatives are utilized as ligands in the synthesis of coordination compounds.

Research has shown that pyrazole derivatives can be involved in the formation of mono- and dinuclear species, as well as larger tri- or hexanuclear clusters. unibo.it For instance, the reaction of copper(II) carboxylates with pyrazole can yield complex structures, and the specific outcome is influenced by the reaction conditions. unibo.it While not specifying this compound, a similar reaction with 4-bromo-3,5-dimethylpyrazole (4-BrdmpzH) resulted in a dinuclear copper(II) complex, highlighting the role of brominated pyrazoles in forming such structures. uninsubria.it Furthermore, this compound hydrobromide is identified as a research tool used as a ligand to study the function of receptors and ion channels. biosynth.com

The coordination chemistry of pyrazoles is extensive, with ligands being designed for specific stereochemical requirements of metal-binding sites. uminho.pt These complexes have applications in various fields, including the development of functional materials. researchgate.net

| Complex Type | Metal Ion | Ligand | Key Features | Reference |

| Dinuclear Complex | Copper(II) | 4-bromo-3,5-dimethylpyrazole (related compound) | Formation of a dinuclear copper(II) species. | uninsubria.it |

| Research Tool | - | This compound hydrobromide | Used to investigate receptor and ion channel function. | biosynth.com |

| General Coordination Complexes | Various Transition Metals | Pyrazole Derivatives | Formation of mono- and polynuclear complexes with diverse topologies. | uminho.ptnih.gov |

Applications in Fluorescent Substances and Dyes

Pyrazole derivatives are a significant class of compounds in the development of fluorescent materials and dyes. rsc.org Their inherent fluorescence can be tuned by modifying the substituents on the pyrazole ring. The synthesis of novel fluorescent pyrazole-containing boron(III) complexes has been reported, demonstrating the versatility of the pyrazole core in creating fluorophores. nih.gov

While direct synthesis of fluorescent materials from this compound is not explicitly detailed, the bromo-substituent is a valuable handle for further chemical modifications. For instance, bromo-alkyl moieties are used in the synthesis of 1,4-disubstituted pyrazoles which act as fluorescent dyes for in vivo detection of proteins. nih.gov The synthesis of dyes derived from aminocyanopyrazoles further illustrates the importance of the pyrazole nucleus in the dye industry. uminho.pt The general strategy involves the diazotization of an amino group on the pyrazole ring, followed by coupling with other aromatic compounds to create extended conjugated systems responsible for the color and fluorescence. uminho.pt Additionally, pyrazole oxadiazole derivatives have been synthesized and shown to possess good fluorescence properties, with emission wavelengths in the blue region of the spectrum. researchgate.net

| Application Area | Pyrazole Derivative Type | Noteworthy Findings | Reference |

| Bioimaging | 1,4-disubstituted pyrazoles | Bromo-alkylated pyrazoles used as intermediates for fluorescent probes for protein detection. | nih.gov |

| Dyes | Aminocyanopyrazoles | The pyrazole ring serves as a core structure for azo dyes. | uminho.pt |

| Electroluminescent Materials | Pyrazole oxadiazoles | These derivatives exhibit good fluorescence with potential applications in organic electronics. | researchgate.net |

Environmental and Analytical Applications

Derivatization Reagent for Reactive Bromine Species (RBS) in Water Analysis

The detection of reactive bromine species (RBS) in water at ultra-trace levels is a significant analytical challenge. A sensitive method has been developed utilizing a derivatization strategy to overcome this challenge. This method is based on the reaction of RBS with a specific reagent to form a stable product that can be readily analyzed.

A robust method has been developed and validated for the quantification of ultra-trace concentrations of reactive bromine species (RBS) in various water samples. This method employs 3,5-dimethyl-1H-pyrazole (DMPZ) as a derivatizing agent. In the presence of RBS, DMPZ is rapidly and stoichiometrically converted to 4-bromo-3,5-dimethyl-1H-pyrazole in a 1:1 ratio. This derivatized product is then directly quantified. nih.gov

The method's performance was rigorously validated through interday and intraday analyses. The recoveries of RBS in samples spiked with concentrations ranging from 18.0 to 540 pmol L⁻¹ were found to be between 88.0% and 109.8%. The precision of the method was demonstrated by relative standard deviations of less than 3.7%. nih.gov A key advantage of this method is its high sensitivity, with a method limit of detection (LOD) of 5.8 pmol L⁻¹ and a limit of quantification (LOQ) of 18.0 pmol L⁻¹. nih.gov This represents a significant improvement, lowering the detection limit by over 100 times compared to previously available methods. nih.gov The method has shown high reliability and reproducibility for analyzing RBS in real-world samples, including seawater and various freshwaters. nih.gov

Table 1: Method Validation Parameters for RBS Determination

| Parameter | Value |

|---|---|

| Spiked RBS Concentration | 18.0-540 pmol L⁻¹ |

| Recovery Range | 88.0% - 109.8% |

| Relative Standard Deviation (RSD) | < 3.7% |

| Limit of Detection (LOD) | 5.8 pmol L⁻¹ |

| Limit of Quantification (LOQ) | 18.0 pmol L⁻¹ |

The analytical determination of the derivatized product, 4-bromo-3,5-dimethyl-1H-pyrazole, is performed using ultra-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UPLC-MS/MS). This technique provides the high selectivity and sensitivity required for detecting the compound at ultra-trace levels. nih.gov The direct analysis of the derivatized product simplifies the analytical workflow. nih.gov

The efficiency of the derivatization reaction between RBS and 3,5-dimethyl-1H-pyrazole (DMPZ) is influenced by several key parameters. To ensure complete and rapid derivatization, these factors were systematically optimized. The optimal conditions were determined to be a molar concentration ratio of DMPZ to RBS of at least 100:1, a pH range of 5 to 10, and a reaction time of 10 minutes at room temperature. nih.gov

Furthermore, the effect of water matrix salinity on the derivatization efficiency was investigated. The results indicated that salinity has a negligible impact, with nearly 100% recovery of RBS in water with salinity ranging from 0 to 55. nih.gov

Table 2: Optimized Conditions for Derivatization of RBS

| Parameter | Optimal Condition |

|---|---|

| Molar Ratio (DMPZ:RBS) | ≥ 100:1 |

| pH | 5 - 10 |

| Reaction Time | 10 minutes |

| Temperature | Room Temperature |

| Salinity | Negligible effect (0-55) |

Research Gaps and Future Directions

Exploration of Novel Synthetic Pathways

The classical Knorr synthesis of pyrazoles, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, remains a foundational method. jetir.org However, the pursuit of greater efficiency, regioselectivity, and functional group tolerance necessitates the exploration of new synthetic strategies. Future research should focus on modern catalytic systems and innovative reaction pathways.

One promising area is the directed lithiation of N-protected bromopyrazoles. For example, 4-bromo-1-phenylsulphonylpyrazole can be regioselectively lithiated at the 5-position and then treated with various electrophiles to create vicinally disubstituted pyrazoles. rsc.org Adapting this methodology for N-methyl derivatives could provide a direct route to functionalized analogs of 4-bromo-1,3-dimethyl-1H-pyrazole.

Furthermore, transition-metal-catalyzed cross-coupling reactions offer powerful tools for C-N and C-C bond formation. researchgate.net Research into palladium or copper-catalyzed amination reactions at the C4 position of 4-halopyrazoles has shown that the choice of catalyst and ligand is crucial for success, especially with amines bearing β-hydrogens. researchgate.netresearchgate.net Future work could optimize these conditions for this compound, expanding the library of accessible derivatives.

Table 1: Potential Novel Synthetic Strategies

| Strategy | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Directed Ortho-Metalation (DoM) | Lithiation of an N-protected bromopyrazole followed by quenching with an electrophile. | High regioselectivity for functionalization adjacent to the directing group. | Successful for N-phenylsulphonylpyrazoles, offering a template for N-alkyl derivatives. rsc.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of the C4-bromo position with various amines. | Provides direct access to 4-amino-pyrazole derivatives. | Catalyst and ligand choice is critical; Pd(dba)2 is effective for aryl amines, while Cu(I) is better for certain alkylamines. researchgate.netresearchgate.net |

| One-Pot Multi-Component Reactions | Combining multiple starting materials in a single reaction vessel to build the pyrazole (B372694) core. | Increased efficiency, reduced waste, and operational simplicity. | One-pot synthesis of pyrazoles has been achieved using catalysts like potassium dihydrogen phosphate. jetir.org |

Detailed Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netbiointerfaceresearch.com However, detailed SAR studies are often required to optimize potency and selectivity for specific biological targets. For this compound, future research should systematically probe how each substituent contributes to its interaction with enzymes or receptors.

For instance, in the development of cannabinoid receptor (CB1) antagonists, SAR studies revealed that a p-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl group at the 1-position were critical for high affinity. nih.gov Similar systematic studies on derivatives of this compound could identify new leads for other targets. The bromine atom at the C4 position is a particularly interesting feature, as halogens can participate in halogen bonding, a type of non-covalent interaction that can significantly influence ligand-protein binding.

Another study on pyrazole derivatives designed to induce a triple response in Arabidopsis seedlings found that a 3,4-dichlorophenyl group on a linked benzenesulfonamide (B165840) moiety was optimal for activity. jst.go.jp This highlights the importance of exploring substitutions beyond the pyrazole core itself.

Table 2: Examples of SAR Findings in Pyrazole Derivatives

| Pyrazole Series | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|